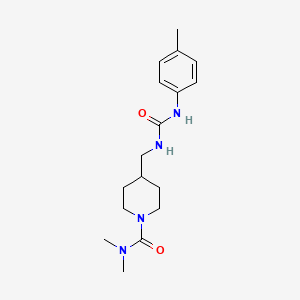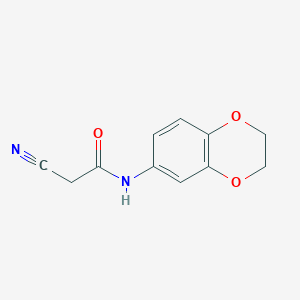
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” are not available in the search results, similar compounds have been synthesized by combining sulfonamide and benzodioxane fragments . The structures of these sulfonamide derivatives were determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” includes a benzodioxane moiety . In NMR spectroscopy, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” are not fully detailed in the search results. The molecular weight is 218.21 and the molecular formula is C11H10N2O3 .Aplicaciones Científicas De Investigación
Antitumor Activity
The compound has been explored for its potential in the synthesis of various heterocyclic compounds with promising antitumor activity. Research demonstrates the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showing inhibitory effects on different cell lines. Notably, fused pyrimidine acetonitrile derivatives exhibited significant inhibitory effects comparable to doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).
Insecticidal Assessment
This compound served as a precursor in the synthesis of innovative heterocycles assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research highlights its versatility in generating a range of heterocyclic compounds with potential application in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial Agents
Further studies have utilized 2-Cyano-N-arylacetamide as a reagent for synthesizing nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking studies identified several compounds with significant antimicrobial activities, highlighting their potential as new antimicrobial agents (Ewies & Abdelsalaam, 2020).
Synthesis of Diverse Heterocyclic Derivatives
The compound is pivotal in synthesizing diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have shown high antiproliferative activity against several human cancer cell lines, underscoring their potential for further exploration as antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Bioactivity Against Bacteria and Algae
Novel types of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, synthesized from this compound, have demonstrated bioactivity against selected bacteria and algae, including heterotrophic bacteria and marine chlorella. This suggests potential applications in biocide development (Yu, Li, Zhang, & Xu, 2020).
Propiedades
IUPAC Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUPHDDIYRMACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)
![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

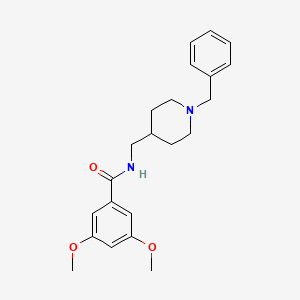
![3-(2-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2939440.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2939443.png)
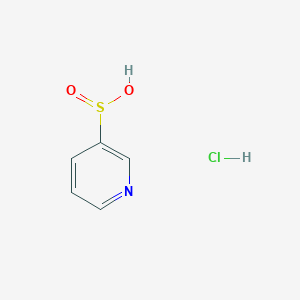

![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)
![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)
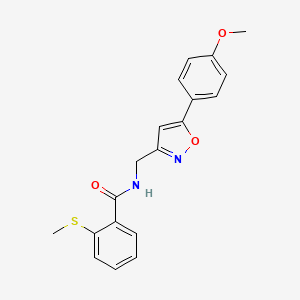
![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)
